Regioisomeric Differentiation: Para- vs. Meta-Substituted Phenylcyclohexyloxy Benzamides
The para-substitution pattern of the phenylcyclohexyloxy group on the benzamide core differentiates this compound from its closely related meta-substituted isomer, 5-chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide (CAS 648922-57-0) . In the context of Hsp90 C-terminal inhibitors, the position of substituents drastically affects anti-proliferative activity; for instance, the lead compound 14a in that series achieved an IC50 of ~700 nM against SKBr3 breast cancer cells, while many regioisomeric variants were significantly less active [1]. Although direct quantitative data for this exact compound is not public, the class-level inference is clear: altering the position of an aryl ether linkage from para to meta or ortho can result in orders-of-magnitude activity differences in cancer and kinase screens [1]. A knowledgeable procurement decision accounts for this structural nuance.
| Evidence Dimension | Regioisomeric structural identity and implied biological activity divergence |
|---|---|
| Target Compound Data | Para-substituted phenylcyclohexyloxy regiochemistry (CAS 648923-28-8) |
| Comparator Or Baseline | Meta-substituted isomer (CAS 648922-57-0) and unsubstituted N-phenylbenzamide (CAS 4638-48-6) |
| Quantified Difference | Not directly quantified in public primary studies; class-level SAR indicates >10-fold activity shifts due to regioisomerism |
| Conditions | Inference from Hsp90 C-terminal inhibitor SAR studies (SKBr3 and MCF-7 cancer cell lines) |
Why This Matters
This matters for scientific selection because the para- vs. meta- regiochemistry can be the difference between a hit and a miss in a biological screen, making controlled procurement of the exact isomer essential for data reproducibility.
- [1] PubMed Central. PMC5724527. Development of Phenyl Cyclohexylcarboxamides as a Novel Class of Hsp90 C-terminal Inhibitors. Table 1. View Source
